1-Bromo-2-methoxy-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H6BrF3O and its molecular weight is 255.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Relay Propagation of Crowding
- Abstract : The study by Schlosser et al. (2006) explores the relay propagation of crowding, specifically focusing on the trifluoromethyl group's role as both an emitter and transmitter of steric pressure. They discovered that the introduction of a methoxy group at the peri-position impedes the deprotonation of bromo(trifluoromethyl)quinoline, highlighting the impact of methoxy groups in steric pressure propagation. This has implications for understanding steric effects in chemical reactions involving similar compounds (Schlosser, Cottet, Heiss, Lefebvre, Marull, Masson, & Scopelliti, 2006).
Role in Structural Elucidation and Isomerization
- Abstract : The research by Li et al. (1995) involved the structural analysis and stereochemistry of a compound related to 1-Bromo-2-methoxy-4-(trifluoromethyl)benzene. This study contributes to understanding the structural dynamics and isomerization processes in similar chemical compounds (Li, Lundquist, Soubbotin, & Stomberg, 1995).
Utilization in Diels-Alder Components
- Abstract : Volle and Schlosser (2002) explored the preparation of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, highlighting its use in the Diels-Alder reaction. This demonstrates the compound's versatility as a component in synthesizing functionalized benzene and pyridine derivatives (Volle & Schlosser, 2002).
Site-Selective Functionalization
- Abstract : Dmowski and Piasecka-Maciejewska (1998) conducted a study on the regioselective metalation and subsequent functionalization of 1,3-bis(trifluoromethyl)benzene. Their work showcases the potential for selectively introducing functional groups into similar compounds, a crucial aspect in organic synthesis and material science (Dmowski & Piasecka-Maciejewska, 1998).
Electrochemical Bromination
- Abstract : Kulangiappar, Anbukulandainathan, and Raju (2014) demonstrated the electrochemical bromination of 4-methoxy toluene, leading to derivatives that are structurally related to this compound. This study provides insights into the electrochemical modification of similar aromatic compounds (Kulangiappar, Anbukulandainathan, & Raju, 2014).
Synthesis of Isoindoles
- Abstract : Kuroda and Kobayashi (2015) developed a method for synthesizing 1-substituted 3-alkoxy-1H-isoindoles, starting from compounds closely related to this compound. This research contributes to the synthesis of isoindole derivatives, which are significant in pharmaceutical and material sciences (Kuroda & Kobayashi, 2015).
Mechanism of Action
Target of Action
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene is a chemical compound used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives . These derivatives are known to inhibit coactivator-associated arginine methyltransferase (CARM1) , a protein involved in the regulation of gene expression.
Mode of Action
It is known that the compound can undergo reactions with lithium diisopropylamide (lida) at -100°c to give 5-bromo-2-(trifluoromethoxy)phenyllithium . At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Biochemical Pathways
Given its role in the synthesis of carm1 inhibitors , it may indirectly influence pathways regulated by this protein, including gene expression and cellular differentiation.
Result of Action
The molecular and cellular effects of this compound are likely dependent on the specific biochemical context in which it is used. As a reactant in the synthesis of CARM1 inhibitors , its action could potentially lead to reduced activity of this protein, affecting gene expression and cellular differentiation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reaction with LIDA is temperature-dependent . Other factors, such as pH and the presence of other chemical species, could also potentially influence its reactivity and stability.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-methoxy-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can act as a substrate for enzymes involved in halogenation and methylation reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, which are crucial for the compound’s reactivity and stability in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of transcription factors, leading to changes in gene expression patterns. Additionally, this compound can alter metabolic fluxes by interacting with key metabolic enzymes, thereby impacting cellular energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound may also induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcription and translation processes. The molecular mechanism of this compound involves a combination of covalent and non-covalent interactions that are essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological properties. At higher doses, this compound may induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can affect metabolic fluxes by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its biological activity. The transport and distribution of this compound are essential for its pharmacokinetic properties and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it allows this compound to interact with specific biomolecules within the cell. The compound’s subcellular distribution can influence its efficacy and safety in therapeutic applications .
Properties
IUPAC Name |
1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLLPTWRKUGXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407308 | |
Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-07-3 | |
Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxy-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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